4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid
Overview
Description
4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid typically involves the reaction of 3-chloro-4-fluoroaniline with benzoic acid derivatives under sulfonylation conditions. The reaction is usually carried out in the presence of a sulfonyl chloride reagent and a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group is known for its biological activity, making it a candidate for drug development and enzyme inhibition studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Shares the 3-chloro-4-fluorophenyl group but differs in its functional groups and reactivity.
4-Fluoro-3-chlorophenylboronic acid: Similar aromatic structure but with different functional groups, leading to distinct chemical properties and applications.
Uniqueness
4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid is unique due to its combination of a benzoic acid core with a sulfonamide group, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO4S/c15-12-7-11(5-6-13(12)16)22(20,21)17-8-9-1-3-10(4-2-9)14(18)19/h1-7,17H,8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBMHGBVEFTTBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359572 | |
Record name | 4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690646-06-1 | |
Record name | 4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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